molecular formula C15H11NO2 B13976499 3-(4-Phenoxyphenyl)isoxazole

3-(4-Phenoxyphenyl)isoxazole

Cat. No.: B13976499
M. Wt: 237.25 g/mol
InChI Key: XHMKIWMCDWUPOO-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)isoxazole (: 503175-40-4) is a high-purity chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . It belongs to the isoxazole family, a prominent class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms . This structural motif is of immense significance in medicinal chemistry and drug discovery due to its wide spectrum of biological activities . The specific structure of this compound, which incorporates a biaryl phenoxy linkage, makes it a valuable scaffold for researchers investigating new therapeutic agents. Isoxazole derivatives are known to exhibit a diverse range of pharmacological activities, as evidenced by several FDA-approved drugs and compounds in development . These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects . The isoxazole ring acts as a key pharmacophore, enabling interactions with various biological targets. For instance, the drug Leflunomide is an antirheumatic agent, Risperidone is an antipsychotic, and Zonisamide is an anticonvulsant, all of which contain the isoxazole core . The phenoxyphenyl substitution pattern present in this compound is a common feature in many bioactive molecules, suggesting its potential utility in designing compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications in chemical synthesis and biological evaluation. It serves as a key intermediate for the development of novel small-molecule probes and potential therapeutic agents. Researchers can utilize this compound to explore its mechanism of action in various disease models or as a building block for creating more complex chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C15H11NO2/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-17-16-15/h1-11H

InChI Key

XHMKIWMCDWUPOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Isoxazole (B147169) Ring Formation

The synthesis of isoxazoles, including derivatives like 3-(4-Phenoxyphenyl)isoxazole, relies on well-documented and versatile chemical reactions. Key among these are 1,3-dipolar cycloadditions, cyclization of α,β-unsaturated ketones, and electrochemical assemblies. rsc.orgrsc.orgresearchgate.netnih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction stands as one of the most effective and widely utilized methods for synthesizing the isoxazole ring. nih.gov This reaction typically involves the cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. researchgate.netmdpi.com

The reaction between a nitrile oxide, often generated in situ, and a carbon-carbon triple or double bond is a cornerstone of isoxazole synthesis. researchgate.netmdpi.comnih.gov For the synthesis of this compound, a common strategy involves the reaction of 4-phenoxybenzonitrile (B1345653) oxide with an appropriate alkyne. nih.gov The nitrile oxide itself is typically formed from the corresponding aldoxime, 4-phenoxybenzaldehyde (B127426) oxime, through oxidation or halogenation followed by base-induced elimination. nih.govchemrxiv.org For instance, the aldoxime can be chlorinated with N-chlorosuccinimide (NCS) to produce an intermediate N-hydroxy-4-phenoxybenzimidoyl chloride, which then yields the nitrile oxide upon treatment with a base. nih.gov This reactive intermediate readily undergoes cycloaddition with terminal alkynes to form 3,5-disubstituted isoxazoles. nih.govrsc.org

A solid-phase methodology has also been developed, where resin-bound alkynes or alkenes react with various nitrile oxides to construct a diversity-oriented library of isoxazoles and isoxazolines. nih.gov This approach facilitates parallel synthesis and purification. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide Precursor Dipolarophile Conditions Product Yield Reference(s)
(E,Z)-2-chloro-2-(hydroxyimino)acetate Phenylacetylene Ball-milling, Cu/Al2O3 catalyst Ethyl 5-phenylisoxazole-3-carboxylate 93% nih.gov
4-Phenoxybenzaldehyde oxime 2-(But-3-yn-2-yl)isoindoline-1,3-dione (B79984) 1. NCS, DMF; 2. K2CO3, Toluene (B28343), reflux 2-(But-3-yn-2-yl)-5-(4-phenoxyphenyl)isoxazole derivative - nih.gov
Aromatic oximes Sugar-derived propargyl ethers Chloramine-T, EtOH, rt Sugar-conjugated isoxazoles Good cdnsciencepub.com

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes or alkenes can potentially lead to two different regioisomers. However, these reactions often exhibit high regioselectivity. mdpi.com In the case of terminal alkynes reacting with aryl nitrile oxides, the reaction predominantly yields the 3,5-disubstituted isoxazole. rsc.orgnih.gov This selectivity is influenced by both steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. mdpi.com

For example, the reaction of ortho-nitrophenyl alkynes with aryl nitrile oxides proceeds with excellent levels of regioselectivity. nih.gov Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles via hypervalent iodine-induced cycloaddition of nitrile oxides to terminal alkynes shows complete regioselectivity. rsc.org In some cases, the regioselectivity can be controlled by the choice of catalyst; ruthenium catalysts have been used to favor the formation of 4-substituted isoxazoles, while catalyst-free conditions yield the 5-substituted regioisomer. rsc.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for isoxazole synthesis. benthamdirect.comnih.gov These approaches focus on using safer solvents, reducing energy consumption, and employing catalyst-free conditions. nih.govbenthamdirect.com

Ultrasound irradiation is one such green technique that accelerates reaction rates, improves yields, and often allows for reactions to be conducted in aqueous media or without solvents. preprints.org For instance, the one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes has been efficiently carried out in an aqueous medium using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidizing agent under ultrasonic irradiation, reducing the reaction time to just a few minutes. preprints.org

Mechanochemical methods, such as ball-milling, provide a solvent-free alternative for 1,3-dipolar cycloadditions. nih.gov The synthesis of 3,5-isoxazoles has been successfully achieved in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.gov Catalyst-free versions of this mechanochemical reaction have also been reported. nih.gov Other green strategies include the use of microwave irradiation, which enhances reaction rates and selectivity, and conducting reactions in alternative solvents like ionic liquids or supercritical carbon dioxide. nih.govbenthamdirect.comnih.govresearchgate.net

Cyclization Reactions of Chalcones and β-Diketones with Hydroxylamine (B1172632) Derivatives

A classical and robust method for synthesizing the isoxazole ring is the cyclization reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine derivative. wisdomlib.orgcdnsciencepub.combeilstein-journals.org Chalcones (1,3-diaryl-2-propen-1-ones), which are α,β-unsaturated ketones, are common precursors for this transformation. nih.govresearchgate.netorientjchem.org

The synthesis involves the condensation of a chalcone (B49325) with hydroxylamine hydrochloride, typically in an alkaline medium such as potassium hydroxide (B78521) or sodium acetate (B1210297). orientjchem.orgnih.gov The reaction proceeds via nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring. nih.gov This method has been used to synthesize a wide array of isoxazole compounds from various substituted chalcones. nih.govresearchgate.netnih.gov

Similarly, β-diketones react with hydroxylamine to form isoxazoles. researchgate.netcdnsciencepub.com The reaction can produce a mixture of regioisomers if the β-diketone is unsymmetrical. However, the reaction conditions, such as pH, can be tuned to favor the formation of a single regioisomer. core.ac.uk For instance, cyclocondensation of 1,3-monothio β-diketones with hydroxylamine hydrochloride under acidic conditions yields 3,5-bis(het)arylisoxazoles with the aryl group from the thiocarbonyl moiety at the 3-position of the isoxazole ring. core.ac.uk

Table 2: Synthesis of Isoxazoles via Cyclization of Chalcones

Precursor Reagents Conditions Product Type Reference(s)
Substituted Chalcones Hydroxylamine hydrochloride, KOH Ethanol, Reflux 3,5-Disubstituted isoxazoles nih.gov
3-Methoxy substituted Chalcones Hydroxylamine hydrochloride, Sodium acetate Ethanol, Reflux 3-(3-methoxyphenyl)-5-arylisoxazoles orientjchem.org

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and sustainable tool for constructing heterocyclic compounds, including isoxazoles. rsc.orgvapourtec.com These methods utilize electric current as a traceless reagent, often avoiding the need for chemical oxidants or catalysts and simplifying the reaction setup. rsc.orgkit.edu

One prominent electrochemical approach involves the anodic oxidation of aldoximes to generate nitrile oxide intermediates directly in the reaction vessel. chemrxiv.orgkit.edu This strategy minimizes the undesired dimerization of the highly reactive nitrile oxides by maintaining a low concentration throughout the reaction. chemrxiv.org The in situ generated nitrile oxide can then react with an alkene to afford isoxazolines or with an alkyne to yield isoxazoles. chemrxiv.orgkit.edu These reactions are often performed in a simple undivided cell with inexpensive electrode materials. kit.edu

Another innovative electrochemical method is a four-component domino reaction that assembles the isoxazole motif from simple starting materials. rsc.orgrsc.org This process demonstrates high functional group tolerance and operational simplicity, bypassing the need to prepare pre-functionalized substrates. rsc.org Furthermore, an electrochemically promoted protocol for the synthesis of 4-organoselenyl isoxazoles has been developed through the oxidative selenocyclization of 2-alkyn-1-one O-methyloximes with diselenides, showcasing the versatility of electrochemical methods. rsc.org

Table 3: Overview of Electrochemical Isoxazole Synthesis

Method Starting Materials Key Features Product Type Reference(s)
Anodic Oxidation Aldoximes, Alkenes/Alkynes Undivided cell, Traceless oxidant Isoxazolines/Isoxazoles chemrxiv.orgkit.edu
Four-Component Domino Reaction Simple building blocks Undivided cell, High functional group tolerance 3,5-Disubstituted isoxazoles rsc.orgrsc.org

Metal-Catalyzed Synthetic Strategies (e.g., Copper, Palladium, Ruthenium)

The synthesis of the isoxazole core is frequently accomplished through metal-catalyzed reactions, which offer efficiency, control, and versatility. Copper, palladium, and ruthenium catalysts are prominently featured in the literature for constructing and functionalizing the isoxazole ring.

Copper-Catalyzed Synthesis: Copper catalysis is a cost-effective and environmentally benign approach for synthesizing isoxazole derivatives. A common method involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, which reliably produces 3,5-disubstituted isoxazoles. organic-chemistry.org Another strategy is the intramolecular oxidative C–O bond formation of enone oximes, using a catalytic amount of copper(II) acetate [Cu(OAc)2] with molecular oxygen as a green oxidant. rsc.orgrsc.orgscispace.com This method is valued for its operational simplicity and good functional group tolerance. rsc.orgrsc.orgscispace.com Furthermore, copper(II) triflate [Cu(OTf)2] has been shown to catalyze a cascade cyclization-migration process of O-arylmethyl alkynyl oxime ethers to yield 3,4,5-trisubstituted isoxazoles. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in multi-component reactions and C-H activation strategies for isoxazole synthesis. A notable example is a four-component, one-pot synthesis that combines Sonogashira and Suzuki couplings, intercepted by a regioselective cyclocondensation with hydroxylamine, to produce novel biaryl-substituted isoxazoles. mdpi.com This sequential use of a palladium catalyst highlights the efficiency of the process. mdpi.com Direct C-H arylation at the C-5 position of isoxazoles has also been achieved using a palladium catalyst with aryl iodides, providing a selective method for functionalization. nih.gov Additionally, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides offers a pathway to functionalized isoxazoles under mild conditions. organic-chemistry.org

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts offer unique reactivity, particularly in controlling regioselectivity in cycloaddition reactions. While copper-catalyzed cycloadditions typically yield 3,5-disubstituted isoxazoles, the use of ruthenium(II) complexes can steer the reaction to exclusively form the 3,4-disubstituted regioisomers from nitrile oxides and terminal alkynes. hzdr.denih.gov This complementary regioselectivity is crucial for accessing a wider range of isoxazole-based structures. hzdr.de Ruthenium catalysts, such as [RuCl2(p-cymene)]2, have also been employed in the rearrangement of 4-alkylidene-isoxazol-5-ones to produce isoxazole-4-carboxylic acids, demonstrating their utility in transformations of the isoxazole ring itself. nih.govacs.orgresearchgate.net

Catalyst TypeKey ReactionTypical ProductsReference
Copper 1,3-Dipolar Cycloaddition3,5-Disubstituted isoxazoles organic-chemistry.org
Oxidative C-O Bond Formation3,5-Disubstituted isoxazoles rsc.orgrsc.orgscispace.com
Palladium Four-Component Coupling/CyclocondensationBiaryl-substituted isoxazoles mdpi.com
Direct C-H Arylation (C-5)5-Aryl-isoxazoles nih.gov
Ruthenium 1,3-Dipolar Cycloaddition3,4-Disubstituted isoxazoles hzdr.denih.gov
Rearrangement of Isoxazol-5-onesIsoxazole-4-carboxylic acids nih.govacs.orgresearchgate.net

Synthesis of this compound and its Direct Precursors

The specific synthesis of this compound involves a multi-step sequence starting from commercially available materials. The core of the strategy is the construction of the substituted benzaldehyde (B42025) precursor, followed by the formation and cycloaddition of a nitrile oxide.

A documented pathway for synthesizing compounds with the 4-phenoxy-phenyl isoxazole structure involves several key steps. nih.gov

Ether Synthesis: The synthesis begins with a nucleophilic aromatic substitution. Commercially available 4-fluorobenzaldehyde (B137897) is reacted with a phenol (B47542) (such as phenol or 4-(benzyloxy)phenol) in the presence of a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at an elevated temperature (120 °C). This step forms the crucial diaryl ether linkage, yielding an intermediate like 4-phenoxybenzaldehyde. nih.gov

Oxime Formation: The resulting aldehyde is then converted to its corresponding aldoxime. This is achieved through an addition-elimination reaction with hydroxylamine hydrochloride in a mixed solvent system like water/ethanol, typically starting at 0 °C and allowing the reaction to warm to room temperature. nih.gov

Hydroximoyl Chloride Generation: The aldoxime is subsequently chlorinated to form the hydroximoyl chloride intermediate. N-chlorosuccinimide (NCS) in DMF at room temperature is an effective reagent for this transformation. nih.gov

[3+2] Dipolar Cycloaddition: The final and key step is the [3+2] dipolar cycloaddition. The in situ generated nitrile oxide (from the hydroximoyl chloride) reacts with an alkyne to form the isoxazole ring. For example, reacting the chloroaldoxime with an alkyne like 2-(but-3-yn-2-yl)isoindoline-1,3-dione in toluene at reflux with a base (K2CO3) provides the desired isoxazole core. nih.gov This cycloaddition step assembles the final heterocyclic structure. nih.gov

Synthetic Scheme for 4-Phenoxy-Phenyl Isoxazole Core nih.gov Reagents and Conditions: (a) Phenol derivative, K2CO3, DMF, 120 °C, 12 h (b) Hydroxylamine hydrochloride, NaOH, H2O/EtOH, 0 °C to r.t., 2 h (c) NCS, DMF, r.t., 2 h (d) Alkyne, K2CO3, Toluene, reflux, 12 h

The synthesis of isoxazoles, particularly through multicomponent reactions or cycloadditions, often requires careful optimization of parameters to maximize yield and regioselectivity and to minimize side reactions.

Key parameters that are frequently optimized include the choice of catalyst, base, solvent, and reaction temperature. nih.govnih.gov For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-dicarbonyl compounds, the base plays a critical role. While strong bases like DBU can be effective, milder bases such as N,N-diisopropylethylamine (DIPEA) or even sodium bicarbonate (NaHCO3) have been used to control the reaction pathway and prevent undesired side products like O-imidoylation. nih.govbeilstein-journals.org

The solvent system is another crucial factor. While organic solvents are common, the use of aqueous media is gaining traction for environmental reasons. nih.govbeilstein-journals.org For some isoxazole syntheses, a mixture of water and a co-solvent like methanol (B129727) (e.g., 95% water, 5% methanol) has been found to be optimal, allowing the reaction to proceed quickly at room temperature. beilstein-journals.org Temperature is also a key variable; while some cycloadditions require reflux conditions, others can be performed at room temperature, which is often preferable to avoid degradation of sensitive functional groups. nih.govnih.gov

ParameterVariationObservationReference
Base DBU vs. DIPEA vs. NaHCO3Milder bases can improve selectivity and prevent side reactions. nih.govbeilstein-journals.org
Solvent Organic vs. Aqueous MediaAqueous systems can provide an environmentally friendly and efficient alternative. nih.govbeilstein-journals.org
Catalyst None vs. Metal CatalystMetal catalysts can control regioselectivity (e.g., Cu vs. Ru for 3,5- vs. 3,4-isomers). hzdr.debeilstein-journals.org
Temperature Room Temperature vs. RefluxMilder conditions are often sufficient and can improve product stability. nih.govnih.gov

Derivatization Strategies of the Isoxazole Nucleus

Once the core isoxazole ring is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur at the three available carbon positions of the isoxazole ring or on the appended substituents.

The C-3, C-4, and C-5 positions of the isoxazole ring exhibit distinct reactivity, allowing for selective functionalization.

C-3 Position: The C-3 position is often established by the choice of the nitrile oxide precursor in a [3+2] cycloaddition reaction. nih.gov Further modification can be challenging, but strategies involving lithiation or other metal-halogen exchange reactions on a pre-functionalized ring can be employed.

C-4 Position: The C-4 position can be functionalized through various means. For example, starting with 4-iodoisoxazoles, which can be synthesized by the cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl), allows for subsequent palladium-catalyzed reactions like Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups. organic-chemistry.org Ruthenium-catalyzed rearrangements can also be used to install a carboxylic acid group at the C-4 position. acs.org

C-5 Position: The C-5 position is commonly substituted via the alkyne component in a [3+2] cycloaddition. nih.gov Direct C-H activation provides a modern approach for functionalizing this position. Palladium-catalyzed direct arylation has been successfully applied to introduce aryl groups selectively at the C-5 position of isoxazoles bearing a free C-H bond. nih.gov

A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrated the ability to differentially derivatize ester groups at the C-4 and C-5 positions to form various carboxamides by carefully controlling the stoichiometry and reaction conditions. nih.gov

The phenoxyphenyl group attached at the C-3 position offers numerous sites for modification to alter the compound's properties. In a study focused on developing derivatives of a 4-phenoxy-phenyl isoxazole lead compound, several strategies were employed. nih.gov The terminal phenyl ring (the "phenoxy" part) was a key target for modification. For instance, a p-benzyloxy group on this ring was replaced with a variety of other alkoxy groups to modulate the structural flexibility. nih.gov Furthermore, diverse amide and urea (B33335) functionalities were introduced onto the phenoxyphenyl moiety to increase the number of hydrogen bond donors and modify lipophilicity. nih.gov These modifications are typically achieved using standard synthetic transformations on an appropriate precursor, such as a phenol or amine, before or after the construction of the isoxazole ring.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms underlying the formation of the isoxazole ring is crucial for optimizing reaction conditions, controlling regioselectivity, and expanding the synthetic utility of these methods. Investigations have employed a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies to elucidate the pathways of key synthetic transformations.

The formation of the isoxazole ring from acyclic precursors can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions. Two of the most prevalent mechanisms are the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netrsc.org

Cyclocondensation of Chalcones with Hydroxylamine: A widely used method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. nih.govijert.org The proposed mechanism initiates with the nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the chalcone (Michael addition), forming an open-chain intermediate. This is followed by the attack of the hydroxylamine oxygen onto the carbonyl carbon, leading to a cyclic hemiaminal intermediate (an isoxazoline). Subsequent dehydration of this isoxazoline (B3343090) intermediate under the reaction conditions (often acidic or basic) results in the formation of the aromatic isoxazole ring. The regioselectivity of the final product is determined by which nitrogen or oxygen atom of the hydroxylamine initially attacks the carbonyl or β-carbon. ijert.org

1,3-Dipolar Cycloaddition: This powerful "click chemistry" reaction provides a highly regioselective route to isoxazoles. rsc.org The mechanism is generally considered a concerted pericyclic process. rsc.org The reaction involves a nitrile oxide, which acts as a 1,3-dipole, and a dipolarophile, typically an alkyne or alkene. organic-chemistry.org The nitrile oxide is often generated in situ from an aldoxime precursor via oxidation with agents like N-chlorosuccinimide (NCS) or sodium hypochlorite. rsc.orgnih.gov The nitrile oxide then undergoes a [3+2] cycloaddition with the alkyne. Computational studies on copper-catalyzed versions of this reaction have suggested a non-concerted mechanism involving metallacycle intermediates. organic-chemistry.org

A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles from the reaction of nitrile oxides with 1,3-dicarbonyl compounds in a polar solvent involves initial deprotonation of the dicarbonyl compound by a base to form a carbanion. beilstein-journals.org This carbanion then adds to the electrophilic carbon of the nitrile oxide. The resulting intermediate undergoes intramolecular cyclization via the attack of the oxygen anion onto one of the carbonyl groups, followed by dehydration to yield the final isoxazole product. beilstein-journals.org

An electrochemical approach has also been described, involving a four-component domino reaction. The proposed mechanism suggests the formation of a β-carbonyl ketoxime as a crucial intermediate, which then undergoes acid-promoted dehydration and cyclization to form the isoxazole ring. rsc.org

The identification and characterization of reaction intermediates have provided critical evidence for the proposed mechanistic pathways in isoxazole synthesis.

Oximes and Isoxazolines: In the reaction of chalcones with hydroxylamine, oxime intermediates can be formed if the hydroxylamine first condenses with the ketone carbonyl group. thieme-connect.com Similarly, isoxazolines (4,5-dihydroisoxazoles) are key cyclic intermediates that are subsequently oxidized or dehydrated to form the aromatic isoxazole ring. ijert.orgthieme-connect.com In some cases, these isoxazoline intermediates have been isolated and characterized.

Nitrile Oxides: While often highly reactive and generated in situ, nitrile oxides are the central intermediates in 1,3-dipolar cycloaddition routes. rsc.orgnanobioletters.com Their formation from the oxidation of aldoximes is a critical step. For example, the reaction of an aldoxime with an oxidant like N-chlorosuccinimide (NCS) generates a hydroximoyl chloride, which is then dehydrochlorinated by a base to yield the nitrile oxide dipole. nih.gov

β-Carbonyl Ketoximes: In certain multi-component reactions, a β-carbonyl ketoxime has been proposed as a key intermediate. rsc.org Spectroscopic monitoring (NMR) and mass spectrometry have been used to detect the presence of these species during the reaction, supporting their role in the pathway leading to the isoxazole. rsc.org

Metallacycle Intermediates: For metal-catalyzed cycloadditions, particularly those involving copper, computational studies have pointed towards the involvement of unprecedented metallacycle intermediates rather than a purely concerted cycloaddition. organic-chemistry.org These intermediates are formed from the coordination and reaction of the copper acetylide with the nitrile oxide.

The following table details key intermediates identified or proposed in various isoxazole synthetic routes.

Table 2: Key Intermediates in Isoxazole Synthesis

Synthetic Route Proposed/Identified Intermediate(s) Role in Mechanism Reference
Chalcone + Hydroxylamine Isoxazoline Cyclic precursor to isoxazole; undergoes dehydration/oxidation. ijert.orgthieme-connect.com
Aldoxime + Alkyne Nitrile Oxide The 1,3-dipole in [3+2] cycloaddition reactions. rsc.orgorganic-chemistry.org
Aldoxime + Alkyne Hydroximoyl Chloride Precursor to the nitrile oxide, formed by chlorination of the aldoxime. nih.gov
Electrochemical Synthesis β-Carbonyl Ketoxime Key intermediate that cyclizes and dehydrates to form the isoxazole. rsc.org
1,3-Diketone + Nitrile Oxide Acyclic Adduct (carbanion + nitrile oxide) Open-chain intermediate prior to cyclization and dehydration. beilstein-journals.org
Copper-Catalyzed Cycloaddition Copper Metallacycle Intermediate in a non-concerted cycloaddition pathway. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in the structural analysis of 3-(4-Phenoxyphenyl)isoxazole and its derivatives.

In the ¹H NMR spectrum of related 3-phenylisoxazole (B85705) compounds, the isoxazole (B147169) proton typically appears as a singlet. For instance, in 3-(4-chlorophenyl)-5-phenylisoxazole, this proton is observed at 6.80 ppm. rsc.org Similarly, for 3-(4-nitrophenyl)-5-phenylisoxazole, the isoxazole proton signal is found at 6.91 ppm. rsc.org The aromatic protons of the phenyl and phenoxy groups exhibit complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.4 ppm. rsc.orgsemanticscholar.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the isoxazole ring are particularly diagnostic. For a series of para-substituted 3-phenylisoxazole derivatives, the isoxazole ring carbons have been assigned, and their chemical shifts have been studied using DFT calculations. nih.gov In 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole carbons appear at δ 170.6, 161.9, and 97.2 ppm. rsc.org The carbon attached to the nitrogen is typically found at a lower field compared to the other isoxazole ring carbons. The numerous aromatic carbons of the phenoxyphenyl group are observed in the typical aromatic region of the spectrum (approximately 110-160 ppm). rsc.orgsemanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for 3-Aryl-5-phenylisoxazole Derivatives

CompoundIsoxazole-H (ppm)Aromatic-H (ppm)Isoxazole-C (ppm)Aromatic-C (ppm)Reference
3-(4-chlorophenyl)-5-phenylisoxazole6.80 (s)7.45-7.85 (m)170.6, 161.9, 97.2125.8-136.0 rsc.org
3-(4-bromophenyl)-5-phenylisoxazole6.80 (s)7.46-7.84 (m)170.7, 162.0, 97.2124.3-132.1 rsc.org
3-(4-nitrophenyl)-5-phenylisoxazole6.91 (s)7.49-8.38 (m)171.4, 161.1, 97.4124.2-148.6 rsc.org

Note: s = singlet, m = multiplet. The data presented is for structurally similar compounds and serves as a reference for the expected chemical shifts for this compound.

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules like this compound.

A COSY experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule. emerypharma.com For instance, the couplings between adjacent aromatic protons in the phenoxy and phenyl rings can be clearly identified.

HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the carbon signals based on the already assigned proton signals. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2- and 3-bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the isoxazole ring and the 4-phenoxyphenyl substituent. The use of 2D NMR has been highlighted as a sensitive tool for evaluating the higher-order structural integrity of complex molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. ksu.edu.sa

Key characteristic IR absorption peaks for related isoxazole derivatives include:

C=N stretching of the isoxazole ring, typically observed in the range of 1645 cm⁻¹. rsc.org

C=C stretching vibrations from the aromatic rings, which appear in the 1600-1450 cm⁻¹ region. libretexts.org

C-O-C stretching of the ether linkage in the phenoxy group, which gives rise to strong absorptions in the 1250-1180 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H stretching is typically observed above 3000 cm⁻¹. libretexts.org

Isoxazole ring vibrations also contribute to the fingerprint region of the spectrum. rsc.org

Table 2: Characteristic IR Absorption Bands for Isoxazole Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
C=N (Isoxazole)Stretching~1645 rsc.org
C=C (Aromatic)Stretching1600-1450 libretexts.org
C-O-C (Ether)Asymmetric Stretching1250-1180 wpmucdn.com
C-O-C (Ether)Symmetric Stretching1050-1020 wpmucdn.com
Aromatic C-HStretching>3000 libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule. For aromatic compounds, the fragmentation often involves the loss of small, stable molecules or radicals. docbrown.info For this compound, expected fragmentation pathways could include:

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy and isoxazolylphenyl moieties.

Fission of the isoxazole ring, which is a common fragmentation pathway for this heterocyclic system.

Loss of CO, a characteristic fragmentation of phenols and related aromatic ethers. docbrown.info

For example, in the mass spectrum of phenol (B47542), a prominent fragment is observed at m/z 65, which arises from the loss of a CHO group. docbrown.info Similar fragmentation patterns can be anticipated for the phenoxyphenyl portion of the target molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For a derivative, 3-(4-fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole, X-ray diffraction analysis revealed a triclinic crystal system with the space group P-1. iucr.org The isoxazole ring was found to be planar and made dihedral angles of 25.0 (1)° and 27.3 (1)° with the 4-methoxyphenyl (B3050149) and 4-fluoro-3-phenoxyphenyl groups, respectively. iucr.org Such studies on related compounds provide valuable insight into the likely conformation of this compound in the solid state.

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. These non-covalent interactions, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid.

Conformation and Dihedral Angles of Substituted Moieties

The spatial arrangement and conformational flexibility of the this compound scaffold are crucial determinants of its molecular properties and interactions. Advanced structural characterization, primarily through single-crystal X-ray diffraction, has provided detailed insights into the three-dimensional structure, including the planarity of the core and the relative orientations of its substituent groups.

The isoxazole ring in these types of aromatic compounds is generally found to be planar. However, the attached phenyl and phenoxyphenyl moieties are typically not coplanar with this central heterocyclic ring. The degree of twist, defined by dihedral angles, is influenced by the nature and position of substituents on the aromatic rings. This non-planar conformation is a common feature among biaryl and heteroaryl-aryl systems.

In contrast, related non-aromatic isoxazoline (B3343090) (4,5-dihydroisoxazole) rings adopt a non-planar 'envelope' conformation. For instance, in the racemic crystal structure of 5-(4-fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydroisoxazole, the five-membered isoxazole ring exhibits an envelope conformation where the chiral carbon atom is at the flap position. iucr.org Similarly, 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole also shows an isoxazoline ring in an envelope conformation. nih.govresearchgate.net

Detailed research findings from crystallographic studies on various substituted phenoxyphenyl isoxazoles have elucidated the specific dihedral angles between the constituent rings.

In the case of 3-(4-fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole , the planar isoxazole ring forms significant dihedral angles with its substituents. The angle between the isoxazole ring and the 4-methoxyphenyl group is 25.0 (1)°, while the angle with the 4-fluoro-3-phenoxyphenyl group is 27.3 (1)°. iucr.org

For other related isoxazole derivatives, similar non-coplanar arrangements are observed. In 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole , the isoxazole ring makes dihedral angles of 17.1 (1)° with the 3-methoxyphenyl (B12655295) ring and 15.2 (1)° with the phenyl group. researchgate.net Another example, 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole , shows an inclination of 10.79 (1)° between the fluorine-substituted phenyl ring and the planar isoxazole ring. scispace.com

Interactive Data Table: Dihedral Angles in Substituted Isoxazole Derivatives

CompoundRing 1Ring 2Dihedral Angle (°)Reference
3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazoleIsoxazole4-Methoxyphenyl25.0 (1) iucr.org
3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazoleIsoxazole4-Fluoro-3-phenoxyphenyl27.3 (1) iucr.org
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazoleIsoxazole3-Methoxyphenyl17.1 (1) researchgate.net
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazoleIsoxazolePhenyl15.2 (1) researchgate.net
5-(3-Dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazoleIsoxazole4-Fluorophenyl10.79 (1) scispace.com

Interactive Data Table: Conformation of Isoxazole and Dihydroisoxazole Rings

CompoundRing TypeConformationFlap Atom (if applicable)Reference
3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazoleIsoxazolePlanarN/A iucr.org
5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydroisoxazoleDihydroisoxazoleEnvelopeChiral Carbon (C13) iucr.org
3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazoleDihydroisoxazoleEnvelopeChiral Carbon (C1) nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(4-Phenoxyphenyl)isoxazole at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems. wikipedia.orgscispace.com This computational approach is used to determine the ground-state electronic structure by modeling the electron correlation. wikipedia.orgnih.gov For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d,p), are employed to optimize the molecular geometry and analyze electronic properties. researchgate.netresearchgate.netacs.org

Theoretical calculations for phenol (B47542) and phenoxy-water complexes have been performed using DFT at the B3LYP/6-311G(d,p) level to determine their optimized structures and relative stabilities. rdd.edu.iq Such studies on constituent fragments can help in understanding the electronic contributions of the phenoxy group in the larger this compound molecule.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net The key components of this theory are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. acu.edu.insemanticscholar.org

For isoxazole derivatives, the HOMO and LUMO energy levels are calculated to predict their electronic and chemical properties. acu.edu.in Studies on related compounds show that the distribution of these orbitals is key to understanding charge transfer within the molecule. researchgate.net For example, in a study of 3-(substituted phenyl) derivatives, FMO analysis was conducted using DFT to understand the influence of different substituents on the electronic properties of the isoxazole system. researchgate.net In many heterocyclic compounds, the HOMO is often distributed over the more electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack. The ability to predictably tune these frontier orbital energy levels is a significant goal in the design of new materials. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Isoxazole Derivative The following data is for 3-(2,4-dichlorophenyl)-5-furan isoxazole, as a representative example from computational studies on similar structures.

ParameterValue (eV)Reference
EHOMO-6.54 acu.edu.in
ELUMO-2.69 acu.edu.in
Energy Gap (ΔE)3.85 acu.edu.in

This data illustrates the typical values obtained from DFT calculations for isoxazole-based compounds.

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from quantum chemical calculations that illustrate the charge distribution in a molecule. researchgate.net These maps are used to predict sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. scholarsresearchlibrary.com The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. acu.edu.in

Fukui functions are another set of reactivity descriptors derived from DFT that provide more specific information about the reactivity at different atomic sites within the molecule. researchgate.netscholarsresearchlibrary.com These functions help in identifying which atoms are most likely to accept or donate electrons during a chemical reaction. The calculation of Fukui functions and other related descriptors like local softness and electrophilicity helps in creating a detailed reactivity map of the molecule. scholarsresearchlibrary.com For various heterocyclic systems, these descriptors have been successfully used to analyze and predict their chemical behavior. semanticscholar.orgscholarsresearchlibrary.com

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic nature and conformational possibilities of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains multiple rotatable bonds (particularly the ether linkage and the bond connecting the phenyl ring to the isoxazole), a variety of conformations are possible.

Computational methods are used to explore the potential energy landscape of the molecule, identifying low-energy, stable conformations. This involves systematically rotating the key dihedral angles and calculating the energy of each resulting structure. Molecular docking studies on related 4-phenoxy-phenyl isoxazoles implicitly perform a form of conformational analysis when fitting the molecule into a protein's active site, exploring different poses to find the most favorable binding conformation. nih.gov Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule dictates its biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of a molecular system. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves over time.

In the context of drug design and materials science, MD simulations are often used to study the interaction between a ligand, such as an isoxazole derivative, and a protein. mdpi.commdpi.com For instance, MD simulations have been employed to investigate the binding modes and interaction stability of isoxazole derivatives with their biological targets. mdpi.comnih.gov These simulations can reveal the stability of the ligand-protein complex, the specific interactions (like hydrogen bonds) that maintain binding, and the conformational changes that may occur upon binding. mdpi.commdpi.com The radius of gyration (Rg) is often analyzed during MD simulations to assess the compactness and stability of the complex over the simulation time. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. These in-silico predictions are invaluable for complementing and interpreting experimental data, aiding in structural elucidation and understanding the molecule's electronic and vibrational characteristics. Studies on isoxazole derivatives consistently demonstrate a strong correlation between theoretically calculated parameters and experimentally observed spectra. researchgate.netnih.govdergipark.org.trderpharmachemica.com

The most common approach involves optimizing the molecular geometry using DFT methods, often with the B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govdergipark.org.trresearchgate.net Following optimization, the same level of theory is used to calculate vibrational frequencies (FT-IR/Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis).

Vibrational Frequency Analysis (FT-IR)

Computational methods can predict the fundamental vibrational modes of this compound. These calculated harmonic frequencies are typically scaled by a specific factor to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving agreement with experimental anharmonic frequencies. acs.org The resulting predicted spectrum can be compared directly with experimental Fourier Transform Infrared (FT-IR) spectra.

For isoxazole and its derivatives, key vibrational modes include the stretching of the C=N bond within the isoxazole ring, the aromatic C-H and C=C stretching vibrations, and the characteristic ether C-O-C stretches of the phenoxy group. nih.govajchem-a.com The comparison between calculated and experimental frequencies for representative functional groups in phenylisoxazole-type structures shows excellent agreement, validating the accuracy of the theoretical models. nih.govajchem-a.com

Table 1: Representative Comparison of Calculated and Experimental FT-IR Vibrational Frequencies for Phenylisoxazole Derivatives

This table illustrates the typical correlation found between experimental FT-IR data and scaled theoretical data calculated via DFT for key functional groups relevant to the this compound structure.

Vibrational AssignmentCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3085 - 30453095 - 3050 ajchem-a.com
C=N Stretch (Isoxazole Ring)~1620~1620 nih.gov
Aromatic C=C Stretch1590 - 14501595 - 1450 nih.govnih.gov
C-O-C Asymmetric Stretch (Phenoxy)~1240~1245 nih.gov
C-N Stretch (Isoxazole Ring)~1278~1276 rjpbcs.com
N-O Stretch (Isoxazole Ring)~1150~1153 rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a critical application of computational chemistry in structure verification. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is standard for calculating the isotropic magnetic shielding constants of nuclei. dergipark.org.tr These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

Theoretical calculations for isoxazole derivatives have been shown to reproduce experimental chemical shifts with high accuracy. researchgate.net The predicted values for the protons and carbons of the phenoxy group, the central phenyl ring, and the isoxazole ring in structures analogous to this compound align closely with shifts observed in spectra obtained in solvents like CDCl₃ and DMSO-d₆. dergipark.org.tr

Table 2: Comparison of Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Moiety

The experimental data is from a closely related derivative, illustrating the expected chemical shifts for the core structure. The predicted values are representative calculations for this class of compounds, showing the high level of accuracy typically achieved.

Atom PositionPredicted δ (ppm)Experimental δ (ppm)Reference
¹H NMR
Isoxazole H-5~6.46.41 dergipark.org.tr
Phenyl & Phenoxy Ar-H7.0 - 7.87.01 - 7.78 dergipark.org.tr
¹³C NMR
Isoxazole C-3~162.0162.0 dergipark.org.tr
Isoxazole C-4~99.099.1 dergipark.org.tr
Isoxazole C-5~173.0173.1 dergipark.org.tr
Phenoxy C-O~159.0159.3 dergipark.org.tr
Phenyl C-O~156.0156.4 dergipark.org.tr

Electronic Absorption Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that are observed experimentally with a UV-Vis spectrophotometer. researchgate.net

These calculations provide insight into the nature of the electronic transitions, which for a molecule like this compound are typically π→π* transitions within the conjugated aromatic system. Comparisons between TD-DFT predictions and experimental UV-Vis spectra for related isoxazoles, often performed in solvents like acetonitrile, show good agreement for the primary absorption bands. researchgate.netresearchgate.net

Table 3: Illustrative Comparison of TD-DFT Calculated and Experimental UV-Vis Absorption Maxima (λmax) for Phenylisoxazole Derivatives

This table shows a representative comparison for analogous aromatic isoxazole systems, demonstrating the predictive power of TD-DFT calculations.

SolventPredicted λmax (nm)Experimental λmax (nm)Type of TransitionReference
Gas Phase~245N/Aπ→π researchgate.net
Acetonitrile~249 - 262~250 - 265π→π researchgate.netresearchgate.net
Chloroform~255~260π→π* researchgate.net

Structure Activity/property Relationships Sar/spr and Molecular Design Principles

General Principles of Structure-Activity/Property Relationships in Isoxazoles

The isoxazole (B147169) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. researchgate.netmdpi.com This structural motif is of significant interest in medicinal chemistry due to its unique physicochemical properties, which can lead to favorable pharmacokinetic profiles and pharmacological effects. rsc.org The structure-activity relationship (SAR) of isoxazole derivatives is profoundly influenced by the nature and position of substituents at the 3, 4, and 5-positions of the ring. nih.gov

The isoxazole core itself is an electron-rich aromatic system, and the weak nitrogen-oxygen bond is susceptible to ring cleavage, a property that can be exploited in synthetic chemistry. mdpi.comrsc.org The substituents on the isoxazole moiety play a critical role in its interactions with biological targets. rsc.org Modifications to the groups at the C3, C4, and C5 positions can significantly alter a molecule's biological activity. nih.gov

Several general SAR principles have been established through numerous studies:

Substitution Patterns: The arrangement of substituents around the ring is crucial. For example, studies on diarylisoxazoles have shown that 4,5-diarylisoxazoles can exhibit greater activity in certain contexts than 3,4-diarylisoxazoles. mdpi.comnih.gov

Nature of Substituents: The electronic properties of the substituents are key determinants of activity. The presence of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) or trifluoromethyl groups, on aryl rings attached to the isoxazole core often enhances biological potency. nih.govrsc.org Conversely, electron-donating groups like methoxy (B1213986) substituents have also been shown to increase activity in other contexts. mdpi.comnih.gov

Positional Importance: The specific position of a substituent on an attached aryl ring can be critical. For instance, in a series of cyclooxygenase (COX) inhibitors, a sulfonylmethyl group at the para position of a phenyl ring was found to be crucial for selective inhibition. nih.gov

Core Structure: The isoxazole ring system itself makes it relatively easy to modify substituents, allowing for the fine-tuning of molecular properties and biological activity. mdpi.com This structural versatility has made the isoxazole scaffold a valuable component in the development of new chemical entities. researchgate.net

These principles highlight that the biological activity of isoxazole-containing compounds is a complex interplay between the heterocyclic core and the spatial and electronic characteristics of its substituents.

Influence of Substituent Effects on Chemical Reactivity and Molecular Properties

The chemical reactivity and molecular properties of the isoxazole ring are highly sensitive to the electronic nature of its substituents. The placement of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can significantly alter the electron distribution within the ring, influencing its stability and reaction pathways. researchgate.netrsc.org

A key finding is that isoxazoles bearing π-electron-withdrawing substituents (such as acyl, cyano, or alkoxycarbonyl groups) at the 4-position exhibit unique properties. researchgate.net Crystallographic and theoretical studies have demonstrated that these substituents enhance the polarity of the C4–C5 bond, making the molecule structurally analogous to a Michael acceptor. researchgate.net This electronic shift has several consequences:

N-O Bond Weakening: The presence of an EWG at the C4 position leads to an elongation and weakening of the heterocyclic N–O bond.

Increased Reactivity: This weakened N-O bond makes the isoxazole ring more susceptible to cleavage through reactions like hydrogenolysis.

Selective Reduction: These 4-substituted isoxazoles are more prone to electrochemical and yeast-catalyzed reduction compared to their 5-substituted regioisomers. They can also undergo conjugate reduction with reagents like sodium borohydride. researchgate.net

In contrast, when the same substituents are placed at the 5-position, or when a conjugating but not strongly electron-withdrawing group (like a phenyl ring) is at the 4-position, the C4–C5 bond polarity is diminished, and the aforementioned reactivity is not observed. researchgate.net

Design Strategies for Modulating Specific Molecular Interactions (non-clinical focus)

The rational design of isoxazole derivatives to achieve specific molecular interactions is a cornerstone of their application in chemical biology and materials science. Design strategies often focus on modifying the isoxazole scaffold to control non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. bohrium.comacs.org

One prominent strategy is molecular hybridization , where the isoxazole ring is combined with other pharmacophoric moieties to create a single compound. nih.gov This approach can enhance potency and selectivity. The relative position of the linkage between the heterocyclic rings is a critical design parameter. For example, isoxazole–isoxazole hybrids where one ring is substituted at its 3-position and connected to the 5-position of the second ring have been frequently studied, suggesting this specific regiochemistry may favor a molecular conformation that enhances interaction with biological targets. nih.gov Subtle modifications to linkers, substituent electronics, and regioisomerism can significantly enhance target specificity. nih.gov

Another strategy involves structure-based design , which utilizes structural information from a target molecule, such as an enzyme's binding site, to guide the synthesis of complementary ligands. nih.gov This allows for the optimization of interactions. For instance, the 2,6-dichlorophenyl moiety, when attached to an isoxazole-4-carboxamide core, has been noted to enhance binding to AMPA receptors, primarily through hydrophobic interactions with residues within the receptor's binding pocket. mdpi.com

Furthermore, the isoxazole scaffold can be used in scaffold hopping , a conceptual design method where the core of a known active molecule is replaced with the isoxazole ring while preserving the key peripheral substituents responsible for target interactions. rsc.org This can lead to novel compounds with improved properties. The inherent synthetic tractability of the isoxazole ring, allowing for diverse substitutions at the 3, 4, and 5-positions, facilitates the creation of large libraries of compounds for screening and the systematic exploration of chemical space to modulate molecular interactions. nih.govnih.gov

Exploration of Molecular Interactions for Targeted Applications (e.g., enzyme inhibition mechanisms at a theoretical/molecular level, non-clinical)

The targeted application of isoxazole derivatives, particularly as enzyme inhibitors, is underpinned by their ability to form specific and stable interactions within an enzyme's active site. The mechanism of these interactions is often explored at a molecular level using computational tools like molecular docking and molecular dynamics (MD) simulations, which complement experimental inhibition assays. acs.orgnih.govnih.gov

Molecular docking studies predict the preferred binding orientation of a ligand within a target's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. acs.org These in silico studies can rationalize experimentally observed activity trends. For example, in the context of carbonic anhydrase (CA) inhibition, docking studies revealed that isoxazole derivatives bind at the entrance of the active site. acs.orgnih.gov The binding affinity was facilitated by a combination of hydrogen bonds with key residues like Thr199 and His119, as well as hydrophobic and van der Waals interactions with other residues such as Leu198, Trp209, and Val143. acs.org

A similar approach has been applied to understand the selective inhibition of cyclooxygenase-2 (COX-2) by isoxazole derivatives. nih.govnih.gov Molecular modeling has shown that for certain derivatives, a methyl group at the C-3 position of the isoxazole ring and a sulfonylmethyl group on an attached phenyl ring are crucial for selective COX-2 inhibition. nih.gov In silico analyses, coupled with MD simulations, can rationalize the time-evolved mode of interaction, showing how the inhibitor settles into the active pocket of the target enzyme and maintains its inhibitory conformation. nih.gov

These computational explorations provide a detailed, theoretical understanding of the structure-activity relationships observed experimentally. They highlight the specific non-covalent forces that govern molecular recognition and allow for the rational design of next-generation derivatives with enhanced potency and selectivity for a given target.

Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Isoxazole Derivatives Data sourced from a study on newly synthesized isoxazole compounds, with Celecoxib as the standard. The Selectivity Index (SI) is the ratio of IC50 (COX-1) / IC50 (COX-2). nih.gov

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
C322.56 ± 0.110.93 ± 0.0124.26
C535.55 ± 0.150.85 ± 0.0441.82
C633.95 ± 0.130.55 ± 0.0361.73
Celecoxib45.35 ± 0.210.04 ± 0.011133.75

Applications in Advanced Materials and Agrochemistry

Role of Phenoxyphenyl Isoxazoles in Material Science

The rigid, conjugated structure of phenoxyphenyl isoxazoles makes them promising candidates for applications in organic electronics, where molecular design is crucial for achieving desired properties.

Electroluminescent Materials

While direct studies on the electroluminescent properties of 3-(4-Phenoxyphenyl)isoxazole are not extensively documented, the broader class of isoxazole (B147169) derivatives is recognized for its potential in organic semiconductors. The inherent fluorescence of some isoxazole-containing compounds suggests their possible application as emitters in electroluminescent devices. The photophysical properties of a pyrrolyl-isoxazole derivative, for instance, have been studied, revealing that the arrangement of electron donor and acceptor fragments within the molecule influences its photoluminescent characteristics. researchgate.net Further research into the specific photoluminescent quantum yields and emission spectra of this compound is needed to fully assess its suitability for these applications.

Organic Light-Emitting Diodes (OLEDs) Components

In the architecture of Organic Light-Emitting Diodes (OLEDs), various organic materials are required for efficient charge injection, transport, and emission of light. While this compound itself has not been explicitly detailed as a component in published OLED research, related heterocyclic structures are integral to this technology. For instance, compounds containing oxadiazole and phenanthroimidazole moieties, which share some structural similarities with isoxazoles in terms of being electron-deficient heterocycles, are utilized as electron-transport and emissive materials. dur.ac.uknih.gov The performance of an OLED is highly dependent on the energy levels and charge carrier mobility of its components. mdpi.com The phenoxyphenyl isoxazole scaffold could potentially be functionalized to optimize these electronic properties, making it a candidate for roles such as a host material for phosphorescent emitters or as a charge-transporting layer. However, specific experimental data on the performance of this compound in OLED devices is currently lacking.

Applications in Agrochemistry

The isoxazole ring is a well-established pharmacophore in the development of agrochemicals, contributing to the biological activity of various herbicides, insecticides, and fungicides.

Plant Growth Regulation

The application of isoxazole derivatives as plant growth regulators is an area of active research. While specific studies focusing solely on this compound are limited, research on other isoxazole derivatives has shown promising results. For example, certain substituted isoxazole carboxamides have been investigated for their plant growth-regulating activities. It is known that major plant hormones like cytokinins play a crucial role in controlling various aspects of plant development. iomcworld.org The structural features of phenoxyphenyl isoxazoles could potentially interact with plant hormonal pathways to modulate growth, but further targeted studies are required to establish this and determine the specific effects.

Design of Insecticidal and Herbicidal Agents (mechanism-based)

The isoxazole moiety is a key component in several commercial and developmental pesticides. The design of these agents often relies on understanding their mechanism of action at a molecular level.

Insecticidal Agents: Some isoxazole insecticides function as antagonists of the γ-aminobutyric acid (GABA) receptor in insects. nih.gov This receptor is a crucial component of the insect's central nervous system. By blocking the action of GABA, these compounds disrupt nerve signal transmission, leading to paralysis and death of the insect. The "phenyl-isoxazole-phenyl" substructure is a known pharmacophore in this class of insecticides, and researchers are actively modifying this template to discover new and more effective agents. nih.gov Structure-activity relationship (SAR) studies of 4,5-disubstituted 3-isoxazolols have shown that modifications to the isoxazole core can significantly enhance their antagonistic activity at housefly GABA receptors, highlighting the importance of the isoxazole ring in the design of novel insecticides. nih.gov

Herbicidal Agents: In the realm of herbicides, certain isoxazole derivatives act by inhibiting key plant enzymes. One important target is the enzyme protoporphyrinogen (B1215707) oxidase (Protox). researchgate.net Herbicides that inhibit Protox disrupt the chlorophyll (B73375) and heme biosynthesis pathways, leading to the accumulation of phototoxic intermediates that cause rapid cell death. Substituted phenylisoxazole derivatives have been synthesized and shown to exhibit good herbicidal activities by targeting this pathway. researchgate.net Another mechanism of action for isoxazole-containing herbicides, such as isoxaflutole, is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This enzyme is critical for the synthesis of plastoquinone, a vital cofactor in carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of plant tissues and ultimately, plant death. nih.gov The phenoxyphenyl group in this compound could potentially influence its binding affinity and inhibitory activity against these or other enzymatic targets. Additionally, some isoxazole derivatives are being developed as herbicide safeners, which protect crops from the harmful effects of herbicides without compromising weed control. nih.gov These safeners often work by enhancing the crop's ability to metabolize the herbicide.

Potential as Building Blocks for Complex Molecular Architectures

The isoxazole ring is a versatile synthetic intermediate, and its derivatives, including this compound, can serve as valuable building blocks for the construction of more complex molecules. The isoxazole ring can be readily synthesized through various methods, such as the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. beilstein-journals.org

The functional groups on both the phenyl and phenoxy rings of this compound offer multiple sites for further chemical modification. For instance, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been reported, demonstrating the feasibility of introducing different substituents onto the phenyl rings. wpmucdn.com This adaptability allows for the creation of a diverse library of compounds with tailored properties.

Furthermore, isoxazole derivatives can be used in the synthesis of polymers and macrocycles. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been utilized as a key intermediate in the synthesis of side-chain liquid crystal polymers. researchgate.net The isoxazole unit can be incorporated into the main chain or as a pendant group, influencing the polymer's thermal and optical properties. The synthesis of poly(isoxazole)s from biomass-derived monomers has also been explored, highlighting the potential for creating sustainable materials from these building blocks. While specific examples of complex architectures derived directly from this compound are not yet widely reported, the established chemistry of isoxazoles suggests a strong potential for its use in the construction of novel polymers, macrocycles, and other intricate molecular systems. beilstein-journals.org

Catalytic Applications and Ligand Design

Currently, there is a lack of specific research data available in the public domain detailing the catalytic applications or the use of this compound in ligand design for advanced materials or agrochemical purposes. Scientific literature primarily focuses on the synthesis of various isoxazole derivatives and their potential applications in medicinal chemistry, particularly in drug discovery and development. While the broader isoxazole scaffold is recognized for its versatile chemical properties and has been incorporated into various ligands for catalysis, specific studies centered on the this compound molecule in this context are not prominently reported.

The isoxazole ring system is known to coordinate with metal ions, and its derivatives have been explored as ligands in catalysis. The design of such ligands often involves the strategic placement of substituent groups on the isoxazole ring to modulate the electronic and steric properties of the resulting metal complexes. These properties are crucial in determining the catalytic activity, selectivity, and stability of the catalyst.

Future research may explore the potential of this compound in these areas. The phenoxyphenyl group at the 3-position of the isoxazole ring could influence the coordination properties of the molecule and the catalytic behavior of its potential metal complexes. However, without dedicated studies, any discussion on its catalytic applications or role in ligand design remains speculative.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Isoxazole (B147169) Scaffolds

The construction of the isoxazole ring is a well-established area of organic synthesis, yet the pursuit of more efficient, sustainable, and diverse methodologies remains a key research focus. nih.govnih.govrsc.org Future advancements are anticipated in several key areas, moving beyond traditional approaches to embrace greener and more technologically advanced methods.

One of the most prominent strategies for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govmdpi.com Innovations in this area are geared towards milder reaction conditions and enhanced regioselectivity. nih.gov Metal-free synthesis is a particularly important emerging trend, aiming to reduce the economic and environmental costs associated with metal catalysts. nih.gov For instance, enamine-triggered [3+2] cycloaddition reactions offer a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles without the need for metal catalysts. organic-chemistry.org

Transition metal-catalyzed reactions will continue to play a pivotal role, with a focus on developing novel catalytic systems that offer greater control and efficiency. organic-chemistry.org Copper-catalyzed cycloadditions, for example, have been shown to be highly reliable for producing 3,4-disubstituted isoxazoles. organic-chemistry.org Future research will likely explore the use of other transition metals and the development of catalysts that can achieve challenging transformations, such as the synthesis of highly substituted or complex isoxazole derivatives.

The application of enabling technologies such as flow chemistry, microwave irradiation, and ultrasound-assisted synthesis is set to revolutionize the production of isoxazole-based molecules. nih.govnih.govresearchgate.net These technologies offer significant advantages, including accelerated reaction times, improved yields, and enhanced safety profiles. nih.gov Flow chemistry, in particular, allows for the telescoping of multiple synthetic steps into a continuous process, significantly improving efficiency. researchgate.net Ultrasound-assisted synthesis has been highlighted as an eco-friendly alternative that can enhance reaction efficiency and reduce energy consumption. nih.gov

The following table summarizes some of the emerging synthetic methodologies for isoxazole scaffolds:

MethodologyKey FeaturesPotential Advantages
Metal-Free Cycloadditions Avoids the use of transition metal catalysts.Reduced cost, lower toxicity, and simplified purification. nih.gov
Flow Chemistry Continuous processing in a microreactor.Improved safety, scalability, and process control. researchgate.net
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote reactions.Shorter reaction times, higher yields, and greener conditions. nih.gov
Microwave-Induced Synthesis Application of microwave energy to accelerate reactions.Rapid heating, increased reaction rates, and improved yields. nih.gov

Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for the structural elucidation of isoxazole derivatives, the study of their dynamic processes and reaction mechanisms calls for more advanced methodologies. ijpcbs.comipb.ptsciarena.com The future of isoxazole research will increasingly rely on sophisticated techniques that can provide real-time insights into molecular transformations.

In-situ NMR spectroscopy is a powerful tool for monitoring reaction kinetics and identifying transient intermediates. organic-chemistry.org This technique allows for the direct observation of a reaction as it proceeds, providing valuable mechanistic information that can be used to optimize reaction conditions and improve yields. organic-chemistry.org For example, it has been used to compare single-step and two-step methods for the synthesis of aminopyrazoles from isoxazoles, revealing key details about the reaction pathways. organic-chemistry.org

To probe the ultrafast dynamics of chemical reactions, techniques such as femtosecond spectroscopy are becoming increasingly important. chinesechemsoc.orgnih.govaip.orgmit.eduresearchgate.net These methods use ultrashort laser pulses to capture snapshots of molecules as they undergo chemical transformations on the femtosecond timescale. chinesechemsoc.orgresearchgate.net Femtosecond stimulated Raman spectroscopy (FSRS), for instance, can track the structural evolution of molecules during photoinduced processes, offering a deeper understanding of reaction mechanisms at the most fundamental level. nih.govaip.org

Advanced solid-state NMR techniques are also emerging as valuable tools for characterizing isoxazole derivatives, particularly for distinguishing between isomers and determining their solid-state structures. iastate.edu

TechniqueApplication in Isoxazole ResearchInformation Gained
In-situ NMR Real-time monitoring of synthesis and rearrangement reactions.Reaction kinetics, identification of intermediates, mechanistic insights. organic-chemistry.org
Femtosecond Spectroscopy Studying the dynamics of photochemical reactions and bond breaking/formation.Ultrafast structural changes, transition state dynamics. chinesechemsoc.orgnih.govaip.orgmit.eduresearchgate.net
Solid-State NMR Structural characterization of solid isoxazole derivatives.Differentiation of isomers, conformational analysis in the solid state. iastate.edu

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design and development of new isoxazole-based compounds. nih.gov Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules, as well as for elucidating reaction mechanisms. worldscientific.com

Molecular docking simulations are widely used to predict the binding affinity and mode of interaction of isoxazole derivatives with biological targets, guiding the design of new therapeutic agents. espublisher.com These in-silico studies can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery.

Computational studies can also be used to understand and predict the charge transport and nonlinear optical properties of isoxazole derivatives, which is essential for their application in materials science. worldscientific.com By calculating parameters such as reorganization energies and transfer integrals, researchers can screen for promising candidates for use in organic semiconductors and other electronic devices. worldscientific.com

The integration of these computational approaches with experimental validation is a powerful strategy for accelerating the discovery and optimization of isoxazole-based molecules with desired properties.

Exploration of Undiscovered Applications in Chemical Sciences

While the biological activities of isoxazole derivatives have been extensively studied, their potential applications in other areas of chemical science remain relatively unexplored. espublisher.comingentaconnect.comresearchgate.netmdpi.comwikipedia.orgnih.gov The unique electronic and structural properties of the isoxazole ring make it an attractive scaffold for the development of novel materials and functional molecules.

In the field of materials science , isoxazoles are being investigated for their potential use in:

Organic electronics : The electron-rich nature of the isoxazole ring suggests its utility in the design of organic semiconductors and other electronic materials. worldscientific.commdpi.comresearchgate.net

Liquid crystals : Isoxazole-containing molecules have been shown to exhibit liquid crystalline phases, opening up possibilities for their use in display technologies. researchgate.net

Fluorescent sensors : The isoxazole scaffold can be incorporated into larger molecular frameworks to create chemosensors for the detection of metal ions and other analytes. mdpi.comfao.org

Furthermore, the reactivity of the isoxazole ring can be harnessed in organic synthesis as a versatile building block. The susceptibility of the N-O bond to cleavage allows for the transformation of isoxazoles into a variety of other functional groups and heterocyclic systems. researchgate.net

The exploration of these and other non-traditional applications will undoubtedly lead to new discoveries and expand the utility of the isoxazole scaffold in the chemical sciences.

Q & A

Basic: What are the common synthetic routes for 3-(4-Phenoxyphenyl)isoxazole and its derivatives?

Methodological Answer:
Synthesis typically involves cycloaddition reactions or oxime-based strategies. For example, nitrile oxides generated from aldoximes (e.g., 4-methoxybenzaldoxime) can undergo hypervalent iodine-induced cycloaddition with alkynes to form isoxazole cores . Alternatively, hydrazinylidene intermediates (e.g., 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones) can react with hydroxylamine under reflux in acetic acid/ethanol to yield isoxazole derivatives . Key steps include optimizing solvent systems (e.g., ethanol, acetic acid), stoichiometric ratios, and reaction times (e.g., 18 hours). Structural verification relies on NMR, IR, and HRMS .

Basic: How do researchers evaluate the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?

Methodological Answer:
Enzyme inhibition is assessed using purified human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST). Activity assays measure IC50 (concentration for 50% activity reduction) and inhibition type (competitive, uncompetitive) via Lineweaver-Burk plots. For example, 3-(4-chlorophenyl)isoxazole showed uncompetitive inhibition of GR (IC50 = 0.059 μM, KI = 0.011 μM), while 3-(4-bromophenyl)isoxazole competitively inhibited GST (IC50 = 0.099 μM) . Controls include substrate-only and enzyme-only reactions to validate assay conditions.

Advanced: How can structural modifications at the 3- and 5-positions of the isoxazole ring influence inhibitory potency against GR and GST enzymes?

Methodological Answer:
Substituent position and electronegativity critically affect activity. For GR, 3-(4-chlorophenyl)isoxazole (3-position Cl) was twice as potent as its 5-position isomer due to optimal steric alignment with the enzyme-substrate complex . Bromine at the 3-position (3-(4-bromophenyl)isoxazole) enhanced GST inhibition compared to chlorine, likely due to stronger halogen bonding in the active site . Systematic SAR studies should vary substituents (e.g., NO2, OCH3) and positions while using molecular docking to predict binding interactions.

Advanced: What methodologies resolve contradictory activity data between structurally similar isoxazole derivatives?

Methodological Answer:
Contradictions (e.g., conflicting inhibition types reported for 3-(4-chlorophenyl)isoxazole in GR assays ) require revisiting experimental parameters:

  • Enzyme Source: Human vs. recombinant enzymes may exhibit differing kinetics.
  • Assay Conditions: pH, ionic strength, and substrate concentration impact inhibition mechanisms.
  • Data Analysis: Re-analyzing Lineweaver-Burk plots with nonlinear regression can clarify inhibition type.
  • Structural Validation: X-ray crystallography (e.g., Figure 5 in ) confirms binding modes.

Advanced: How do molecular docking studies elucidate interactions between this compound and histone deacetylases (HDACs)?

Methodological Answer:
Docking simulations (e.g., using AutoDock Vina) model compound-enzyme interactions. For this compound, shape complementarity to HDAC8’s binding pocket was demonstrated, with key residues (e.g., His610, Asp669) forming hydrogen bonds . Advanced studies incorporate molecular dynamics (MD) to assess binding stability and free energy calculations (MM-PBSA) to quantify affinity. Experimental validation via HDAC inhibition assays (e.g., fluorometric kits) corroborates computational predictions.

Advanced: How does the trifluoromethyl (–CF3) group enhance anti-cancer activity in isoxazole derivatives?

Methodological Answer:
The –CF3 group in 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole increased anti-proliferative activity 8-fold against MCF-7 cells compared to non-CF3 analogs . Methodologies include:

  • Cellular Assays: MTT assays to measure IC50.
  • LogP Analysis: CF3 improves lipophilicity, enhancing membrane permeability.
  • Electrostatic Potential Mapping: CF3’s electron-withdrawing effect stabilizes π-π interactions in the HDAC active site.

Basic: What in vitro assays assess the antimicrobial activity of isoxazole derivatives?

Methodological Answer:
Standard protocols include:

  • Broth Microdilution: Determine minimum inhibitory concentration (MIC) against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Agar Diffusion: Measure zone of inhibition around compound-impregnated discs .
  • Controls: Use established antibiotics (e.g., ampicillin) and solvent-only samples to validate results.

Advanced: How do non-competitive and uncompetitive inhibition mechanisms differ in GR inhibition by isoxazole derivatives?

Methodological Answer:

  • Non-competitive: Binds allosterically (e.g., isoxazole binding to GR’s regulatory site), reducing Vmax without affecting Km .
  • Uncompetitive: Binds exclusively to the enzyme-substrate complex (e.g., 3-(4-chlorophenyl)isoxazole-GR-NADPH complex), lowering both Vmax and Km .
    Differentiation requires kinetic assays at varying substrate concentrations and inhibitor doses.

Advanced: What computational approaches predict the binding affinity of isoxazole-based inhibitors?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory strength .
  • Molecular Docking: Tools like Schrödinger Suite predict binding poses and scores (e.g., Glide XP) .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions in crystal structures to guide SAR .

Basic: What are key considerations in designing isoxazole derivatives for SAR studies?

Methodological Answer:

  • Core Modifications: Vary substituents (halogens, methoxy) at 3-, 4-, and 5-positions.
  • Synthetic Feasibility: Prioritize reactions with high yields (e.g., cycloadditions ).
  • Biological Relevance: Select targets (e.g., GR, HDACs) based on preliminary activity data.
  • Analytical Validation: Ensure purity via HPLC and structural confirmation via NMR/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.